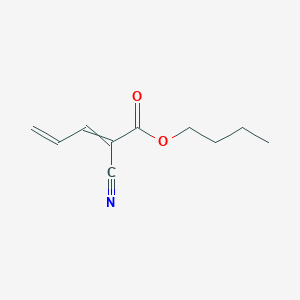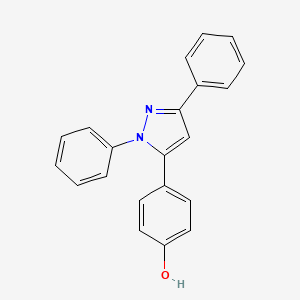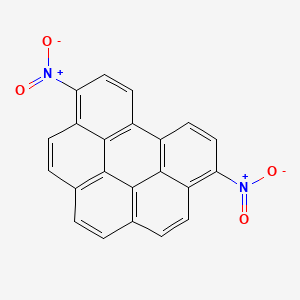
BENZO(ghi)PERYLENE, 5,10-DINITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZO(ghi)PERYLENE, 5,10-DINITRO-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound with a structure that includes multiple fused benzene rings and nitro groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(ghi)PERYLENE, 5,10-DINITRO- typically involves the nitration of benzo[ghi]perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of BENZO(ghi)PERYLENE, 5,10-DINITRO- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: BENZO(ghi)PERYLENE, 5,10-DINITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzo[ghi]perylene quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
BENZO(ghi)PERYLENE, 5,10-DINITRO- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its potential mutagenic and carcinogenic properties, making it a subject of toxicological studies.
Medicine: Explored for its potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of BENZO(ghi)PERYLENE, 5,10-DINITRO- involves its interaction with biological molecules. The nitro groups can undergo metabolic activation to form reactive intermediates that can bind to DNA, proteins, and other cellular components. This interaction can lead to mutagenic and carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, leading to potential toxicological outcomes.
Comparaison Avec Des Composés Similaires
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
- Chrysene
- Benzo[e]pyrene
Comparison: BENZO(ghi)PERYLENE, 5,10-DINITRO- is unique due to the presence of nitro groups, which significantly alter its chemical reactivity and biological activity compared to other PAHs. The nitro groups enhance its electrophilic nature, making it more reactive in substitution reactions. Additionally, the presence of nitro groups increases its potential for metabolic activation and subsequent toxicological effects.
Propriétés
Numéro CAS |
83292-26-6 |
|---|---|
Formule moléculaire |
C22H10N2O4 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
2,13-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H10N2O4/c25-23(26)17-9-7-13-14-8-10-18(24(27)28)16-6-4-12-2-1-11-3-5-15(17)21(13)19(11)20(12)22(14)16/h1-10H |
Clé InChI |
DNJXYVOUOCIWGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C4=C1C=CC5=C(C=CC(=C54)C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
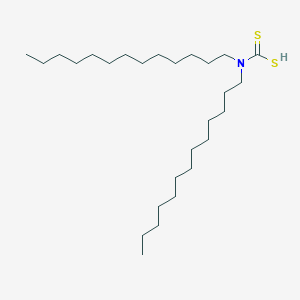

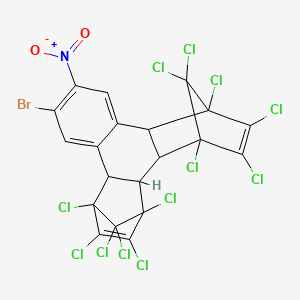
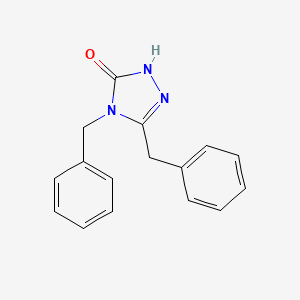
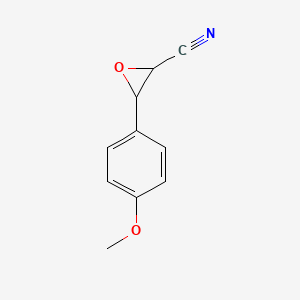
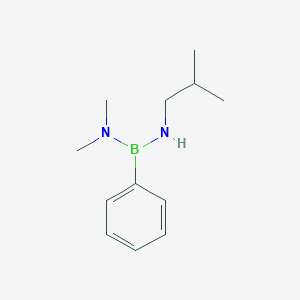
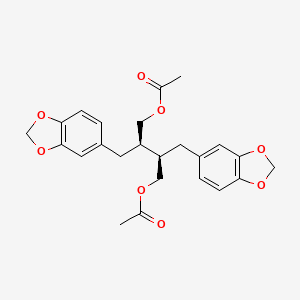
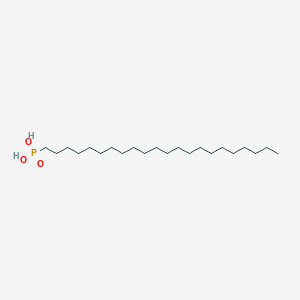
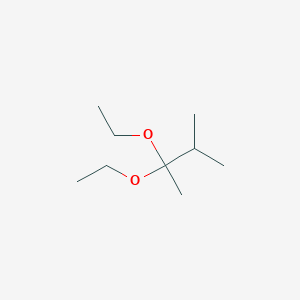
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
